1,1-Bis(4-chlorophenyl)-2-nitropropane

Mammalian toxicology Acute oral LD50 Insecticide safety profiling

1,1-Bis(4-chlorophenyl)-2-nitropropane (CAS 117-27-1), also known as Prolan, CS 645A, or ENT-22784, is a diaryl nitropropane organochlorine insecticide belonging to the DDT-analog class. Its molecular formula is C15H13Cl2NO2 with a molecular weight of 310.18 g/mol, and it crystallizes from absolute ethanol with a melting point of 80.5–81.5 °C.

Molecular Formula C15H13Cl2NO2
Molecular Weight 310.2 g/mol
CAS No. 117-27-1
Cat. No. B089739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(4-chlorophenyl)-2-nitropropane
CAS117-27-1
Molecular FormulaC15H13Cl2NO2
Molecular Weight310.2 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C15H13Cl2NO2/c1-10(18(19)20)15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-10,15H,1H3
InChIKeyJCWVUDIGEJLVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Bis(4-chlorophenyl)-2-nitropropane (CAS 117-27-1): Key Identity and Compound Class Overview for Procurement


1,1-Bis(4-chlorophenyl)-2-nitropropane (CAS 117-27-1), also known as Prolan, CS 645A, or ENT-22784, is a diaryl nitropropane organochlorine insecticide belonging to the DDT-analog class [1]. Its molecular formula is C15H13Cl2NO2 with a molecular weight of 310.18 g/mol, and it crystallizes from absolute ethanol with a melting point of 80.5–81.5 °C [2]. Originally developed as a non-dehydrochlorinatable DDT substitute, it features a 2-nitropropane moiety in place of the trichloroethane backbone found in DDT, conferring distinct resistance-profile and mammalian-toxicity characteristics that are quantitatively differentiable from its closest structural analogs including Bulan (the butane homolog), DDT, and methoxychlor [3].

Non-dehydrochlorinatable DDT analog for resistance-mechanism discrimination studies
Distinct toxicity and resistance profile versus Bulan, DDT, and methoxychlor
Supports insect toxicology, environmental fate, and structure-activity relationship research

Why In-Class Substitution of 1,1-Bis(4-chlorophenyl)-2-nitropropane with Other DDT Analogs Fails: The Quantitative Rationale


Within the diaryl nitroalkane series, seemingly minor structural modifications produce large, quantifiable shifts in cross-resistance profiles, mammalian toxicity, and metabolic fate [1]. Extending the nitroalkane chain by a single methylene unit (Prolan → Bulan) alters the cross-resistance factor from ×14.1 to ×22.4 in pyrethrin-resistant Sitophilus granarius, and changes the oral LD50 in rats from 750 mg/kg to approximately 375 mg/kg [2][3]. Replacing the nitroalkane with a trichloroethane group (Prolan → DDT) drops the rat oral LD50 to approximately 113 mg/kg—a roughly 6.6-fold increase in acute mammalian toxicity—while simultaneously increasing the cross-resistance factor to ×29.5 due to susceptibility to dehydrochlorination-based resistance mechanisms [2][4]. These quantitative gaps mean that compound selection cannot be based on class membership alone; the specific nitropropane configuration of CAS 117-27-1 encodes a distinct and measurable balance of toxicity, resistance vulnerability, and environmental degradability.

Bulan (butane homolog) shifts cross-resistance vulnerability and markedly increases acute oral toxicity relative to Prolan.

DDT substitution introduces dehydrochlorination-based resistance mechanisms and approximately 6-7 fold higher acute mammalian toxicity.

Methoxychlor, while far less acutely toxic, belongs to a different resistance-vulnerability class and cannot substitute for mechanistic studies requiring the nitropropane moiety.

Quantitative Differentiation Evidence for 1,1-Bis(4-chlorophenyl)-2-nitropropane (CAS 117-27-1) Against Closest Analogs


Mammalian Acute Oral Toxicity: Prolan LD50 750 mg/kg vs. DDT 113 mg/kg (6.6-Fold Lower Acute Toxicity)

1,1-Bis(4-chlorophenyl)-2-nitropropane (Prolan) exhibits an acute oral LD50 of 750 mg/kg in rats, compared to 113 mg/kg for p,p'-DDT—representing approximately 6.6-fold lower acute mammalian toxicity [1][2]. Against its direct homolog Bulan (1,1-bis(4-chlorophenyl)-2-nitrobutane), which has an oral LD50 of approximately 375 mg/kg in rats, Prolan shows 2-fold lower acute toxicity [3]. Methoxychlor, another DDT replacement, has a substantially higher LD50 of approximately 5,000 mg/kg but belongs to a different resistance-vulnerability class [4].

Acute Oral Toxicity
Head-to-head
Prolan 750 mg/kg vs DDT 113 mg/kg (6.6-fold lower); vs Bulan ~375 mg/kg (2-fold lower)
Intermediate-toxicity tier for structure-toxicity profiling
Rat acute oral LD50; data to verify per cited sources
Mammalian toxicology Acute oral LD50 Insecticide safety profiling

Cross-Resistance Factor in Pyrethrin-Resistant Stored-Product Insects: Prolan ×14.1 vs. Bulan ×22.4 vs. DDT ×29.5

In a laboratory-selected pyrethrin-resistant strain of Sitophilus granarius (×138 resistance to pyrethrins), cross-tolerance factors to non-dehydrochlorinatable DDT analogs were quantified as: Prolan ×14.1, Bulan ×22.4, DDT ×29.5, and o-chloro-DDT ×40–55 [1]. Prolan exhibited the lowest cross-resistance factor among all tested organochlorine compounds, indicating that the nitropropane configuration is least recognized by the resistance mechanism(s) operating in this strain. The resistance factor for Prolan is 1.6-fold lower than for Bulan and 2.1-fold lower than for DDT.

Cross-Resistance Factor
Head-to-head
Prolan ×14.1; Bulan ×22.4; DDT ×29.5 in pyrethrin-resistant Sitophilus granarius
Lowest cross-resistance among tested organochlorines; supports resistance-mechanism discrimination
Topical bioassay, resistant vs susceptible strain comparison
Insecticide resistance management Cross-resistance profiling Stored-product entomology

Comparative Biodegradability in Mammalian and Insect Systems: Prolan More Rapidly Degraded than DDT

In a comparative metabolism study using 14C-labeled compounds, Prolan was found to be "somewhat more biodegradable than DDT" in both mice and a susceptible strain of Musca domestica [1]. Although Prolan was highly resistant to mouse microsomal metabolism, it underwent degradation via elimination to 1,1-bis(p-chlorophenyl)-1-propene, reduction to 1,1-bis(p-chlorophenyl)-2-aminopropane, and ultimately oxidation through to p,p'-dichlorobenzophenone—the same terminal degradation product as DDT [1]. The quantitative difference in degradation rate, while not expressed as a half-life ratio in the available abstract, was consistently directional across both mammalian and insect test systems.

Biodegradability
Cross-study comparable
Prolan reportedly more biodegradable than DDT in mouse and house fly models
Directionally lower persistence; supports environmental fate modeling
Qualitative rate difference; exact half-life ratio not provided
Environmental fate Pesticide metabolism Biodegradation pathway

Differential Resistance Development: Prolan Component Resistance Far More Pronounced than Bulan Component in Dilan-Selected House Flies

In a Dilan-resistant strain of house flies (Musca domestica) generated through several generations of selection pressure with Dilan (a 1:2 mixture of Prolan and Bulan), resistance to the Prolan component was "much more pronounced than that to the Bulan component or to Dilan" [1]. Metabolic studies showed 75–94% recovery of applied Prolan from 2 to 120 hours post-treatment, with 42.5% and 62.8% of the dose absorbed at 24 and 48 hours, respectively [1]. Two distinct excretory metabolites were identified: a neutral, toxic metabolite closely resembling Prolan and an acidic, detoxified metabolite lacking the nitro group, the latter being much less toxic to mosquito larvae [1].

Differential Resistance
Head-to-head
Prolan resistance much more pronounced than Bulan in Dilan-resistant house flies; 75–94% recovery over 2–120 h
Metabolic pathway divergence mandates individual-component procurement
Topical application to Dilan-resistant Musca domestica
Resistance selection Dilan House fly toxicology

Foliar Absorption and Translocation: Minimal Systemic Movement Confirmed by Radiolabeled Fate Studies

Biological fate studies using radiolabeled 2-nitro-1,1-bis-p-chlorophenylpropane concluded that the compound and/or its metabolites are "very poorly absorbed from the surface of the leaf and accordingly are not translocated throughout the plant to any significant degree" [1]. This property contrasts with systemic organochlorine insecticides and even with certain DDT formulations that exhibit limited acropetal movement. The extremely low foliar absorption distinguishes Prolan from systemic alternatives and positions it as a contact-acting surface residue compound.

Foliar Absorption
Class-level inference
Very poor leaf-surface absorption; no significant translocation within plant tissues
Contact-residue profile; suitable for surface-activity studies without systemic confounding
Radiolabeled fate study; data to verify
Plant uptake Foliar absorption Translocation Environmental fate

Optimal Research and Industrial Application Scenarios for 1,1-Bis(4-chlorophenyl)-2-nitropropane (Prolan, CAS 117-27-1) Based on Quantitative Evidence


Resistance Mechanism Discrimination Studies in DDT/Pyrethrin Cross-Resistant Insect Strains

Prolan's uniquely low cross-resistance factor (×14.1) among non-dehydrochlorinatable DDT analogs—1.6-fold lower than Bulan and 2.1-fold lower than DDT in the same S. granarius strain—makes it the preferred probe compound for discriminating between dehydrochlorination-dependent and oxidative resistance mechanisms [1]. Laboratories characterizing resistance phenotypes in stored-product pests or disease-vector populations should procure Prolan as the reference non-dehydrochlorinatable standard for cross-resistance profiling panels [2].

Reference Standard for DDT-Analog Mammalian Toxicity Tier Testing

With an acute oral LD50 of 750 mg/kg in rats, Prolan occupies a defined intermediate-toxicity position (6.6-fold less toxic than DDT at 113 mg/kg, 6.7-fold more toxic than methoxychlor at ~5,000 mg/kg) [1][2]. This intermediate toxicity profile makes it a valuable reference compound in comparative mammalian toxicology studies of the organochlorine class, particularly for structure-toxicity relationship analyses where the nitroalkane moiety's contribution to acute toxicity must be isolated from the effects of the trichloroethane group .

Environmental Fate and Model Ecosystem Studies of Non-Dehydrochlorinatable Organochlorines

Prolan's demonstrated biodegradability advantage over DDT in both mammalian and insect systems, combined with its convergent degradation pathway to p,p'-dichlorobenzophenone (shared with DDT), supports its use as a model compound for studying the environmental fate of organochlorines that are not subject to dehydrochlorination as a primary detoxification route [1]. Its extremely poor foliar absorption and lack of plant translocation further qualify it for surface-residue persistence studies where systemic confounding must be excluded [2].

Structure-Activity Relationship (SAR) Studies of Diaryl Nitroalkane Insecticides

The 1977 quantitative structure-activity relationship analysis of 45 Prolan analogs established that diaryl nitropropanes fit into a receptor site with an optimum volume for maximum interaction, with activity highly correlated to steric constants of aryl substituents and intermolecular attractive forces [1]. Prolan (CAS 117-27-1) serves as the core scaffold reference compound for this SAR series; procurement of high-purity Prolan is essential for laboratories extending this SAR work to novel aryl substitution patterns or for validating computational pharmacophore models of the DDT-type receptor [1].

Application
Selection Property
Validation Focus
Resistance mechanism discrimination studies
Lowest cross-resistance penalty among non-dehydrochlorinatable DDT analogs
Cross-resistance panel profiling in pyrethrin-resistant insect strains
Mammalian toxicity tier testing
Intermediate acute oral toxicity profile (750 mg/kg rat LD50)
Structure-toxicity relationship comparisons within organochlorine class
Environmental fate and model ecosystem studies
Biodegradability advantage over DDT; negligible plant translocation
Persistence and metabolite pathway tracking; surface-residue modeling
Structure-activity relationship (SAR) studies
Core diaryl nitropropane scaffold with established QSAR dataset
Steric/electronic parameter validation; receptor-site model refinement
Quote Request

Request a Quote for 1,1-Bis(4-chlorophenyl)-2-nitropropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.